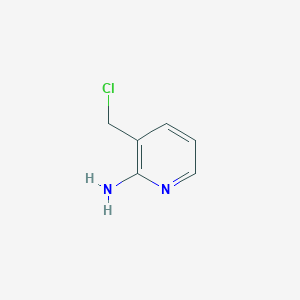

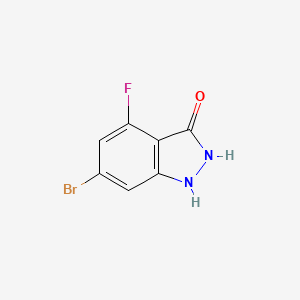

3-Amino-5-bromo-2-methylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

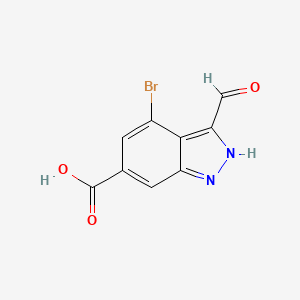

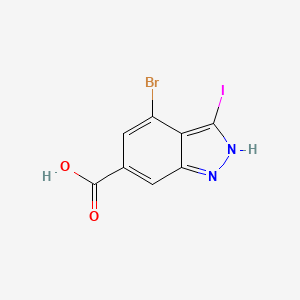

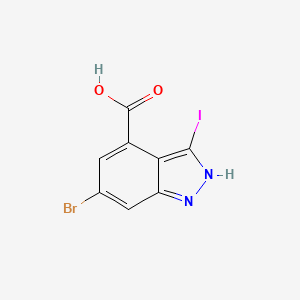

The compound 3-Amino-5-bromo-2-methylbenzonitrile is a multifunctional molecule that is of interest in the field of organic synthesis due to its potential applications in the development of pharmaceuticals and other biologically active compounds. The presence of amino and cyano groups in its structure allows for a variety of chemical transformations, making it a versatile intermediate for synthetic chemists.

Synthesis Analysis

The synthesis of aminobenzonitriles, which are structurally related to 3-Amino-5-bromo-2-methylbenzonitrile, can be achieved through a chemoselective aminocyanation process. This involves the direct addition of aryl cyanamides to arynes, as described in the synthesis of 1,2-bifunctional aminobenzonitriles . Such methods enable the incorporation of amino and cyano groups simultaneously, which is a valuable strategy for constructing complex molecules efficiently.

Molecular Structure Analysis

While the specific molecular structure of 3-Amino-5-bromo-2-methylbenzonitrile is not detailed in the provided papers, related compounds have been examined using techniques such as X-ray diffraction and NMR spectroscopy . These studies reveal the importance of the molecular conformation and the role of substituents in determining the overall molecular packing and interactions within the crystal lattice. The presence of bromine and amino substituents in the compound of interest would likely influence its molecular geometry and intermolecular interactions similarly.

Chemical Reactions Analysis

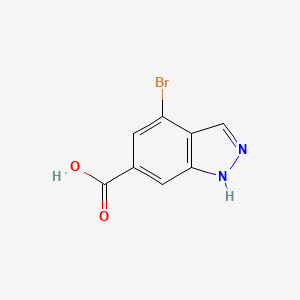

The presence of reactive functional groups in 3-Amino-5-bromo-2-methylbenzonitrile suggests that it could undergo various chemical reactions. For instance, the amino group could participate in the formation of substituted indazoles, as seen in the general synthesis of 3-aminoindazoles from 2-bromobenzonitriles . This indicates that the compound could be a precursor for the construction of heterocyclic compounds, which are commonly found in pharmaceutical agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-5-bromo-2-methylbenzonitrile can be inferred from related compounds. For example, the crystal structure of a related molecule, 2-amino-4-(3-bromophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, shows that intermolecular hydrogen bonding plays a significant role in stabilizing the crystal packing . Such interactions are likely to be present in 3-Amino-5-bromo-2-methylbenzonitrile as well, affecting its melting point, solubility, and other physical properties.

Scientific Research Applications

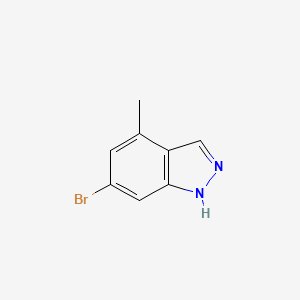

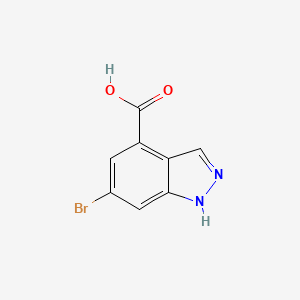

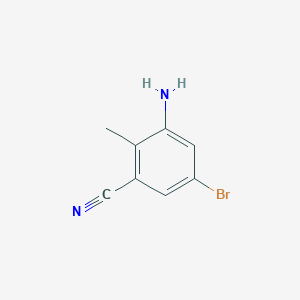

Synthetic Chemistry and Molecular Structure

3-Amino-5-bromo-2-methylbenzonitrile is integral in the synthesis of various complex molecules. It serves as a precursor in the synthesis of 3-Bromo-2-fluorobenzoic acid through a series of reactions including bromination, hydrolysis, diazotization, and deamination, suggesting its utility in creating specialized molecular structures (Zhou Peng-peng, 2013). Furthermore, its derivatives are recognized for their corrosion inhibition properties on mild steel, revealing the compound's significance in the field of materials chemistry (C. Verma, M. Quraishi, Ambrish Singh, 2015).

Hydrogen Bonding and Molecular Interactions

The compound also plays a critical role in the study of hydrogen bonding and molecular interactions. For instance, molecules of 2-amino-3-bromo-5-nitrobenzonitrile (a compound closely related to 3-Amino-5-bromo-2-methylbenzonitrile) are linked by N-H...N and N-H...O hydrogen bonds to form intricate sheets built from alternating rings, demonstrating the compound's utility in understanding molecular arrangements and bonding (C. Glidewell, J. N. Low, S. A. McWilliam, J. Skakle, J. Wardell, 2002).

Photophysical and Photochemical Properties

In the realm of photophysical and photochemical studies, derivatives of 3-Amino-5-bromo-2-methylbenzonitrile, such as zinc phthalocyanine derivatives, have been synthesized and characterized, showing remarkable potential in photodynamic therapy for cancer treatment due to their favorable properties as photosensitizers (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Electrochemical Investigations

The compound's derivatives also find applications in electrochemical studies, particularly in the investigation of green corrosion inhibitors for aluminum, demonstrating the compound's versatility and importance in various scientific research fields (C. Verma, Poonam Singh, I. Bahadur, E. Ebenso, M. Quraishi, 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be used as a reagent in organic synthesis, suggesting that its targets could be a variety of organic compounds.

Mode of Action

3-Amino-5-bromo-2-methylbenzonitrile is an organic compound composed of a benzene ring linked to an amine group and a bromine atom. The amine group is responsible for the reactivity of the molecule, while the bromine atom contributes to the stability of the molecule. The reactivity of the amine group is due to the presence of a lone pair of electrons on the nitrogen atom, which can form bonds with other molecules.

Biochemical Pathways

It is used in the synthesis of a wide range of compounds, including heterocycles such as imidazoles, pyrazoles, and pyridines. This suggests that it may affect various biochemical pathways depending on the specific compounds it is used to synthesize.

Pharmacokinetics

It is known that the compound has a molecular weight of 21106 g/mol

Action Environment

It is known that the compound is a colorless liquid at room temperature and has a boiling point of 166 °c, suggesting that temperature could be a significant environmental factor.

properties

IUPAC Name |

3-amino-5-bromo-2-methylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-6(4-10)2-7(9)3-8(5)11/h2-3H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZNAEJYUARNYAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1N)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646739 |

Source

|

| Record name | 3-Amino-5-bromo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-bromo-2-methylbenzonitrile | |

CAS RN |

1000342-36-8 |

Source

|

| Record name | 3-Amino-5-bromo-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-4-fluorobenzo[d]thiazole](/img/structure/B1292541.png)